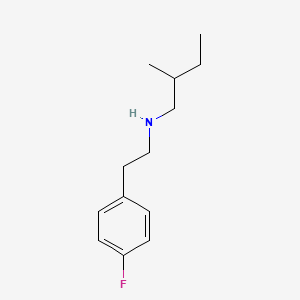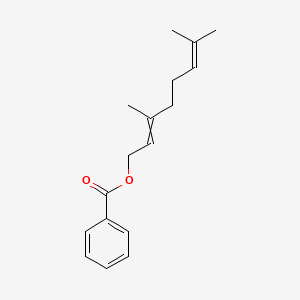
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a cyclobutylmethyl group at the second position and an amine group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be outlined as follows:
Preparation of Cyclobutylmethyl Azide: Cyclobutylmethyl bromide is reacted with sodium azide in an aprotic solvent such as dimethylformamide (DMF) to yield cyclobutylmethyl azide.
Cycloaddition Reaction: The cyclobutylmethyl azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst (e.g., copper(I) iodide) under mild conditions to form the triazole ring.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.
化学反应分析
Types of Reactions
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized triazole derivatives with functional groups such as hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced triazole derivatives with additional hydrogen atoms.
Substitution: Substituted triazole derivatives with various functional groups attached to the amine nitrogen.
科学研究应用
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.
作用机制
The mechanism of action of 2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure but without the cyclobutylmethyl substitution.
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
2-(Cyclopentylmethyl)-2H-1,2,3-triazol-4-amine: A similar compound with a cyclopentylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of novel chemical entities.
属性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC 名称 |
2-(cyclobutylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-7-4-9-11(10-7)5-6-2-1-3-6/h4,6H,1-3,5H2,(H2,8,10) |
InChI 键 |
SETQYTSDLUNEFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN2N=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


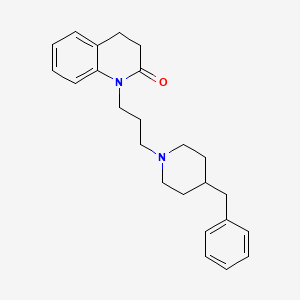
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)
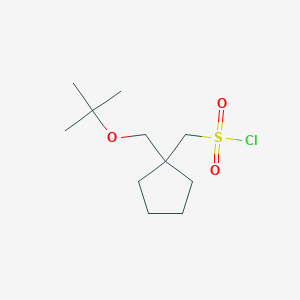
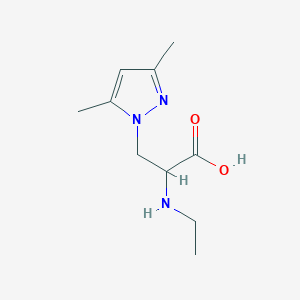
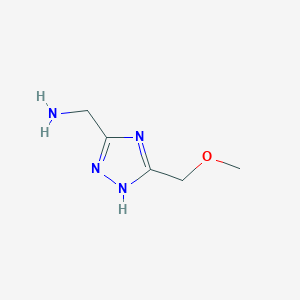
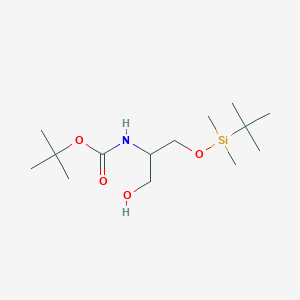
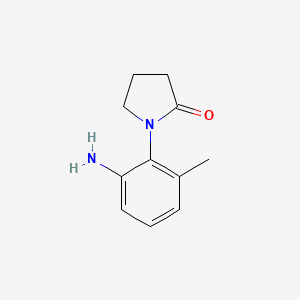

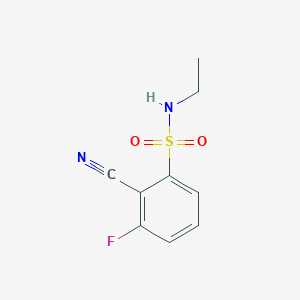
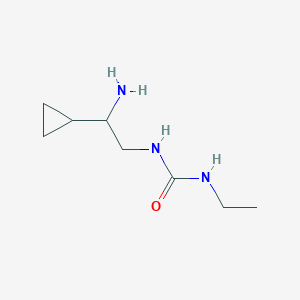

![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
